molecular formula C12H20Cl2N2 B1531384 5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2098031-04-8

5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Cat. No. B1531384
CAS RN: 2098031-04-8
M. Wt: 263.2 g/mol
InChI Key: VHDPRYKEXGIFAA-UHFFFAOYSA-N
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Description

5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride (5-t-Bu-3-Cl-4,5,6,7-THI-2H-HCl) is a synthetic compound belonging to the family of indazole derivatives. It is a white crystalline powder with a molecular weight of 372.87 g/mol and a melting point of 170-171 °C. 5-t-Bu-3-Cl-4,5,6,7-THI-2H-HCl is an important intermediate for the synthesis of various heterocyclic compounds and is used in various scientific research applications.

Scientific Research Applications

Therapeutic Applications of Indazole Derivatives

Indazole derivatives are recognized for their extensive pharmacological properties, which include anticancer, anti-inflammatory, and neuroprotective effects. These compounds have been the subject of numerous patents and research studies aiming to develop novel therapeutic agents based on the indazole scaffold. The indazole core structure is significant in medicinal chemistry, forming the basis for many compounds with potential therapeutic value.

  • Anticancer and Anti-inflammatory Activity : Indazole derivatives have shown promising anticancer and anti-inflammatory activities. Their mechanism of action often involves modulation of protein kinases and intervention in neurodegenerative processes. This underscores the versatility of indazole compounds in targeting various pathways associated with cancer and inflammation (Denya, Malan, & Joubert, 2018).

  • Neuroprotection : Some indazole derivatives have been identified to possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This highlights the potential of these compounds in addressing disorders involving the central nervous system and offering protective effects against neuronal damage.

  • Enzymatic Degradation of Pollutants : Beyond their direct pharmacological applications, certain indazole derivatives have been explored for their role in the enzymatic degradation of organic pollutants. This application is particularly relevant in environmental science, where these compounds facilitate the breakdown of recalcitrant pollutants in wastewater, indicating their utility beyond pharmaceuticals (Husain & Husain, 2007).

properties

IUPAC Name

5-tert-butyl-3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2.ClH/c1-12(2,3)8-4-5-10-9(6-8)11(7-13)15-14-10;/h8H,4-7H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPRYKEXGIFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NN2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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5-(tert-butyl)-3-(chloromethyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

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